molecular formula C16H14FN5O B2437355 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 842108-78-5

1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2437355
CAS No.: 842108-78-5
M. Wt: 311.32
InChI Key: OVZTZBFOPNBGAC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyridinylmethyl group, and a triazole ring

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached via a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: The compound serves as a chemical probe to study the function of specific proteins and enzymes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-4-(pyridin-4-ylmethyl)piperazine: This compound shares structural similarities but differs in the presence of a piperazine ring instead of a triazole ring.

    2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine: This compound has a pyrazolo-pyridine core and is used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable tool in various scientific investigations.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(pyridin-4-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-3-1-13(2-4-14)10-22-11-15(20-21-22)16(23)19-9-12-5-7-18-8-6-12/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZTZBFOPNBGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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